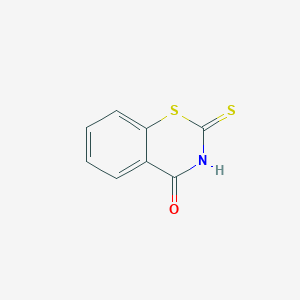

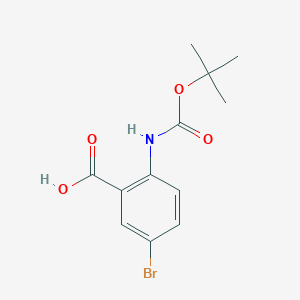

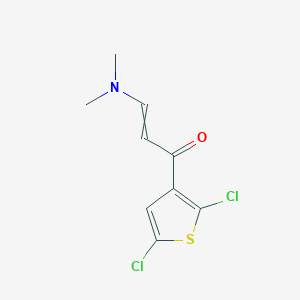

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” is a chemical compound that is part of the 4H-3,1-benzothiazin-4-ones family . These compounds are accessible by various preparative routes, mostly starting from anthranilic acid derivatives . They are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .

Synthesis Analysis

The synthesis of “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” has been improved and a one-step procedure using isatoic anhydride and carbon disulfide was reported . This compound can also be prepared from anthranilic acid and CS2 .

Chemical Reactions Analysis

The compound “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” undergoes the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .

Applications De Recherche Scientifique

- Application : Synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine .

- Method : An efficient multicomponent reaction was developed for the synthesis of a novel series of (±)-7-methyl-4-aryl-4,6-dihydropyrido . This involved the use of bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and urea/thiourea/guanidine in the presence of ZnCl2.2H2O in ethanol at 70 °C .

- Results : The method provided a new way to synthesize potentially bioactive new products under mild conditions, with operational simplicity and environmental friendliness .

- Application : Synthesis of novel 2-thioxo-imidazolidin-4-one derivatives .

- Method : The study involved the synthesis of 2-thioxo-imidazolidin-4-one derivatives bearing azo and ester groups .

- Results : The synthesized compounds were found to have biological applications in medicine as antimicrobial, anti-inflammatory, anthelmintic, and antibacterial compounds .

- Application : Evaluation of anticonvulsant activity of new 2-(4-Oxo-2-Thioxo-1,4 compounds .

- Method : The study involved the synthesis and testing of new compounds for anticonvulsant activity .

- Results : Two compounds exhibited weak anticonvulsant activity, decreasing the lethality to 66.7 – 83.3% vs. 87.5% in the control .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmacology

- Application : Synthesis of 2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one .

- Method : This compound is synthesized from various preparative routes mostly starting from anthranilic acid derivatives .

- Results : The synthesized compound is part of a collection of rare and unique chemicals .

- Application : Synthesis of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid derivatives .

- Method : These compounds are synthesized from various routes, especially those containing a fluorine atom .

- Results : The synthesized compounds are known as highly effective antibiotics, similar to commonly used quinolones .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmacology

- Application : Synthesis of 2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one .

- Method : This compound is synthesized from various preparative routes mostly starting from anthranilic acid derivatives .

- Results : The synthesized compound is part of a collection of rare and unique chemicals .

- Application : Synthesis of 2-thiohydantoins .

- Method : These compounds are used in synthetic chemistry as in skin hyperpigmentation applications, in the production of antimicrobial polyurethane coatings, in textile printing, polymerization catalysis, and as a reagent for development of dyes .

- Results : The synthesized compounds have various applications in different fields .

- Application : Synthesis of 1,2,4-Triazolopyrimidines .

- Method : These compounds have attracted growing interest due to their important pharmacological activities .

- Results : They have antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmacology

Orientations Futures

The future directions for “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases makes them of particular interest .

Propriétés

IUPAC Name |

2-sulfanylidene-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKPPPPATKQSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354926 |

Source

|

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

CAS RN |

56022-26-5 |

Source

|

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)